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Compound Focus: Allitinib

CAS No.: 897383-62-9

Cat. No.: S547916

Drug Profile and Clinical Pharmacology

Allitinib (AST1306) is a novel, irreversible inhibitor of both Epidermal Growth Factor Receptor (EGFR)
and Human Epidermal Receptor 2 (ErbB2) discovered in China. It is structurally analogous to lapatinib but

features a key acrylamide side chain that enables irreversible covalent binding to target receptors [1] [2].

Mechanism of Action

Allitinib acts as an irreversible inhibitor that covalently binds to cysteine residue Cys797 in EGFR and
Cys805 in ErbB2 via Michael addition, a reaction facilitated by its «,3-unsaturated carbonyl group. This

mechanism provides sustained target inhibition compared to reversible inhibitors [1].

Preclinical studies demonstrate superior efficacy to lapatinib, with IC~50~ values of 0.5 nM toward EGFR

and 3.0 nM toward ErbB2. It also shows activity against mutant forms of EGFR [1].

Metabolism and Pharmacokinetics

Understanding Allitinib's metabolic fate is crucial for dose escalation study design, as metabolites contribute

to both pharmacology and safety profiles.
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Metabolic Pathways

Sixteen metabolites of allitinib have been identified in cancer patients. The pharmacologically active a,f3-

unsaturated carbonyl group serves as the major metabolic site [2]. The diagram below illustrates the primary

metabolic pathways and key enzymes involved:
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Figure 1: Allitinib Metabolic Pathways and Key Enzymes. The diagram shows major metabolic
transformations and the enzymes involved. M6 and M10 are major circulating metabolites, while M14 and

M16 are thiol conjugates indicating reactive intermediate formation [1] [2].

Pharmacokinetic Characteristics

Allitinib demonstrates challenging pharmacokinetic properties that significantly influence dosing strategy:

e Rapid Absorption and Elimination: Time to reach maximum concentration (T~max~) is
approximately 1.8-3.0 hours. The mean half-life (t~1/2~) is approximately 4 hours [3] [1].

¢ Low Oral Bioavailability: Bioavailability is only 5.7% in rats, attributed to poor solubility, extensive
first-pass metabolism, poor permeability, and potential efflux transport [1].

¢ High Inter-patient Variability: Significant variability in exposure after oral dosing of allitinib tosylate
tablets necessitates potential dose individualization [3] [1].
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e Major Circulating Metabolites: At steady state, the exposure to M6 and M10 are approximately 11%
and 70% of that of allitinib, respectively [2].

Enzymes Involved in Biotransformation

The following table summarizes the key enzymes responsible for allitinib metabolism:

Table 1: Key Enzymes in Allitinib Biotransformation

Enzyme System Specific Isoforms Role in Allitinib Metabolism
Cytochrome P450 CYP3A4/5, CYP1A2 O-dealkylation, formation of epoxide
(P450) (Primary); Multiple other intermediate (M23) [2]

P450s
Epoxide Hydrolase Microsomal EH Hydrolysis of M23 to form dihydrodiol
(EH) metabolite M10 [2]
Glutathione-S- Various GST isoforms Conjugation with reactive intermediates to
Transferase (GST) form thiol conjugates M14 and M16 [2]

Bioanalytical Method for Quantification

Robust bioanalysis is essential for generating pharmacokinetic data during dose escalation. The following

validated LC-MS/MS method can simultaneously quantify allitinib and its two major metabolites [3].

Protocol: LC-MS/MS Quantification of Allitinib, M6, and M10 in
Human Plasma

1. Sample Preparation (Protein Precipitation)

¢ Plasma Volume: 100 pL
¢ Internal Standards: NB-2 for allitinib; Lapatinib for M6 and M10
¢ Precipitation Reagent: Acetonitrile (300 pL)
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e Procedure: Mix plasma with internal standards, add acetonitrile, vortex, and centrifuge. Collect the
supernatant for analysis [3].

2. Liquid Chromatography Conditions

e Column: Zorbax SB-C18 (50 x 2.1 mm, 3.5 pm)
e Mobile Phase A: 2 mM Ammonium Acetate in Water
e Mobile Phase B: Acetonitrile
¢ Gradient Elution:
o 0-0.5 min: 10% B
o 0.5-3.0 min: 10% B - 90% B
o 3.0-4.5 min: 90% B
o 4.5-5.0 min: 90% B - 10% B
¢ Flow Rate: 0.4 mL/min
¢ Total Run Time: 5.0 minutes [3]

3. Mass Spectrometric Detection

Instrument: API 4000 QTrap LC-MS/MS system with Turbo V source and ESI probe
lonization Mode: Positive electrospray ionization (ESI+)
Detection Mode: Multiple Reaction Monitoring (MRM)

Source Temperature: 600°C [3]

4. Method Performance Characteristics Table 2: Validation Parameters for the Bioanalytical Method

Parameter Allitinib Metabolite M6 Metabolite M10
LLOQ 0.300 ng/mL 0.030 ng/mL 0.075 ng/mL
Linear Range 0.300-200 ng/mL 0.030-20.0 ng/mL 0.075-50.0 ng/mL
Precision (CV%) < 15% < 15% < 15%

Accuracy (%) 85-115% 85-115% 85-115%

Critical Method Development Note
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Initial method development using a triple quadrupole Quantum Ultra mass spectrometer failed to achieve
sufficient sensitivity for M6. Switching to an API 4000 QTrap system with a heated ESI probe was
critical to meet the required LLOQ of 0.030 ng/mL, highlighting the importance of mass spectrometer

selection for metabolite quantification [3].

Considerations for Dose Escalation Study Design

While specific clinical trial protocols were not available in the search results, the pharmacological and

metabolic data suggest several key considerations for designing a dose escalation study for Allitinib:

e Dosing Frequency: The short half-life (~4 hours) suggests that multiple daily doses (e.g., twice
daily) may be necessary to maintain continuous target coverage.

e Therapeutic Drug Monitoring (TDM): Given the high inter-patient variability and low bioavailability,
implementing TDM could be crucial for dose optimization in later-stage trials, similar to approaches
being investigated for other TKIs like alectinib [4].

e Metabolic Drug-Drug Interactions (DDI): Since CYP3A4 is a major metabolizing enzyme, co-
administration with strong CYP3A4 inducers or inhibitors may significantly alter Allitinib exposure.
DDI studies should be incorporated into the development plan.

o Safety Monitoring for Metabolites: The formation of reactive intermediates (evidenced by thiol
conjugates) warrants careful safety monitoring, as these species could potentially contribute to off-
target effects or toxicity [1] [2].

Conclusion

Allitinib is a promising irreversible EGFR and ErbB2 inhibitor with a complex metabolic profile. Successful
dose escalation studies require a well-designed protocol that accounts for its pharmacokinetic characteristics,
including rapid clearance, extensive metabolism, and high variability. The validated LC-MS/MS method
provides a robust tool for characterizing the exposure of both the parent drug and its pharmacologically

active metabolites, which is essential for establishing a safe and effective dosing regimen.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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